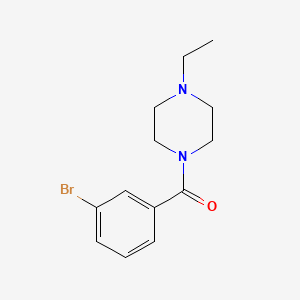

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a benzene derivative with the molecular formula C13H18BrN3O and a molecular weight of 317.21 g/mol. It was first synthesized in 2005 by researchers at the University of Pittsburgh. This compound is a white crystalline solid that is soluble in many organic solvents.

準備方法

The synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene involves the reaction of 3-bromobenzoyl chloride with 4-ethylpiperazine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

化学反応の分析

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

科学的研究の応用

Medicinal Chemistry Applications

Pharmaceutical Development

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it valuable in drug discovery and development processes. Specifically, its derivatives have been investigated for their potential as inhibitors in various biological pathways, including those involved in cancer and metabolic diseases.

Case Study: PI3K Inhibitors

A notable application of this compound is in the development of phosphoinositide 3-kinase (PI3K) inhibitors. These inhibitors play a critical role in cancer therapy by targeting pathways that promote tumor growth and survival. Research has shown that modifications to the piperazine moiety can lead to enhanced potency and selectivity against specific cancer types .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its bromine atom can participate in various reactions such as cross-linking, which is essential for creating durable materials with tailored functionalities.

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate to High |

| Chemical Resistance | Excellent |

| Flexibility | Variable |

Chemical Intermediate

Synthesis of Other Compounds

The compound is also used as an intermediate in synthesizing other complex organic molecules. Its ability to undergo electrophilic aromatic substitution allows for further functionalization, which is critical in the synthesis of agrochemicals and fine chemicals.

Example Reaction Pathways

- Electrophilic Substitution : The bromine atom can be substituted with various nucleophiles, leading to new derivatives with diverse functionalities.

- Reduction Reactions : The carbonyl group can be reduced to alcohols or amines, expanding the range of possible derivatives for further applications.

作用機序

The mechanism of action of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

類似化合物との比較

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene can be compared with other benzene derivatives, such as:

3-Bromo-1-(4-methylpiperazinocarbonyl)benzene: Similar structure but with a methyl group instead of an ethyl group.

3-Chloro-1-(4-ethylpiperazinocarbonyl)benzene: Similar structure but with a chlorine atom instead of a bromine atom.

1-(4-Ethylpiperazinocarbonyl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.

生物活性

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H18BrN2O |

| Molecular Weight | 304.21 g/mol |

| Canonical SMILES | BrC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC |

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cell signaling pathways associated with cancer proliferation.

- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, impacting neurological functions.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) demonstrated that the compound significantly reduces cell viability, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Tests against common bacterial strains revealed that it possesses inhibitory effects, making it a candidate for further development as an antibacterial agent.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.

- Methodology : MTT assay was performed to assess cell viability.

- Results : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against the tested cell lines.

-

Study on Antimicrobial Activity :

- Objective : To determine the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Agar diffusion method was used to evaluate inhibition zones.

- Results : Notable inhibition zones were observed, confirming its potential as an antimicrobial agent.

Research Findings

Recent findings highlight the diverse biological activities of this compound:

- Synergistic Effects : When combined with other known anticancer agents, this compound showed enhanced cytotoxicity, suggesting potential for combination therapies.

- Mechanistic Insights : Further research is needed to elucidate the specific pathways through which this compound exerts its effects.

特性

IUPAC Name |

(3-bromophenyl)-(4-ethylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWWHGMOQKTNIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355374 |

Source

|

| Record name | 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432535-15-4 |

Source

|

| Record name | 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。